Ocinaplon
概要
説明
オシナプロンは、ピラゾロピリミジン系化合物に属する不安解消薬です。 ベンゾジアゼピン系薬物と同様の薬理学的プロファイルを持ちますが、主に不安解消作用があり、鎮静作用や健忘作用は比較的少ないです 。 オシナプロンは、不安障害の治療における可能性を検討されていましたが、臨床試験で観察された肝臓合併症のために開発は中止されました .
製造方法
オシナプロンの合成には、4-アセチルピリジンとN,N-ジメチルホルムアミドジメチルアセタールを縮合させてエナミド中間体を生成する工程が含まれます。 この中間体は次に、(3-アミノ-1H-ピラゾール-4-イル)(2-ピリジニル)メタノンと縮合させてオシナプロンが得られます
作用機序
オシナプロンは、GABAA受容体を調節することで不安解消作用を発揮します。 オシナプロンは、ほとんどのベンゾジアゼピンよりもサブタイプ選択性が高く、特定のGABAA受容体サブタイプを選択的に標的にします 。 この選択的な調節により、GABAの抑制効果が強化され、有意な鎮静作用や健忘作用なしに不安が軽減されます .
生化学分析
Biochemical Properties
The mechanism of action by which Ocinaplon produces its anxiolytic effects is by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Cellular Effects
This compound may increase the central nervous system depressant (CNS depressant) activities of other drugs . It is hypothesized that the pharmacological properties of this compound in vivo might be influenced by an active biotransformation product with greater selectivity for the α2 subunit relative to α1 .
Molecular Mechanism
This compound produces its anxiolytic effects by modulating GABA A receptors . This compound is more subtype-selective than most benzodiazepines .
Dosage Effects in Animal Models
In rats, this compound produces significant muscle relaxation, ataxia, and sedation only at doses >25-fold higher than the minimum effective dose (3.1 mg/kg) in the Vogel “conflict” test .
Metabolic Pathways
It is known that one hour after administration of this compound, the plasma concentration of its primary biotransformation product, DOV 315,090, is 38% of the parent compound .
準備方法
The synthesis of ocinaplon involves the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal to form an enamide intermediate. This intermediate is then condensed with (3-amino-1H-pyrazol-4-yl)(2-pyridinyl)methanone to afford this compound
化学反応の分析
オシナプロンは、次のようなさまざまな化学反応を起こします。
酸化: オシナプロンは特定の条件下で酸化される可能性がありますが、詳細な反応経路は広く文書化されていません。
還元: オシナプロンを含む還元反応はあまり一般的ではなく、よく研究されていません。
置換: オシナプロンは、特にピリジン環とピラゾール環を含む置換反応を起こす可能性があります。
これらの反応で用いられる一般的な試薬と条件には、過マンガン酸カリウムなどの酸化剤や水素化リチウムアルミニウムなどの還元剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。
科学的研究の応用
オシナプロンは、主に不安解消作用について研究されてきました。 オシナプロンは、中枢神経系の抑制性神経伝達に関与するGABAA受容体のモジュレーターとして作用します 。 研究により、オシナプロンは鎮静作用や健忘作用が最小限で、有意な不安解消作用を示すことが示されており、不安障害の治療に適した候補となっています 。 臨床試験で観察された肝臓合併症により、開発は中止されました .
類似化合物との比較
オシナプロンは、ザレプロンやインディプロンを含むピラゾロピリミジン系化合物に属します 。 これらの化合物と比較して、オシナプロンは主に不安解消作用があり、鎮静作用は最小限であるという独自の薬理学的プロファイルを持っています 。 一方、ザレプロンやインディプロンは、主に不眠症の治療に用いられる睡眠薬です .
類似化合物
ザレプロン: 不眠症の短期治療に用いられる睡眠薬です。
インディプロン: 不眠症の治療に研究されている別の睡眠薬です。
特性
IUPAC Name |
pyridin-2-yl-(7-pyridin-4-ylpyrazolo[1,5-a]pyrimidin-3-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N5O/c23-16(14-3-1-2-7-19-14)13-11-21-22-15(6-10-20-17(13)22)12-4-8-18-9-5-12/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJFBUOFGHPMSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00242362 | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96604-21-6 | |
Record name | Ocinaplon | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=96604-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ocinaplon [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096604216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ocinaplon | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06529 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ocinaplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00242362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCINAPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2H6KVC5E76 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Ocinaplon exert its anxiolytic effects?
A1: this compound is a positive allosteric modulator of γ-aminobutyric acid type A (GABAA) receptors. [, , , ] It binds to the benzodiazepine binding site on these receptors, enhancing the inhibitory effects of the neurotransmitter GABA. [, , ] This leads to increased chloride ion influx into neurons, hyperpolarization, and a reduction in neuronal excitability, ultimately resulting in anxiolytic effects. [, ]
Q2: What is the molecular formula and weight of this compound?
A2: Unfortunately, the provided research excerpts do not disclose the molecular formula and weight of this compound. You can find this information in resources like PubChem, DrugBank, or by examining the primary patent literature.
Q3: What is known about the pharmacokinetics of this compound?
A3: While the provided excerpts don't detail specific ADME parameters, they do mention that this compound is orally bioavailable. [, ] A clinical trial investigated a total daily dose of 180-240 mg, suggesting that this dosage range achieves therapeutically relevant blood concentrations. [] Further research would be needed to characterize its absorption, distribution, metabolism, and excretion profiles in detail.
Q4: What preclinical studies support this compound's anxiolytic potential?
A4: this compound has demonstrated anxiolytic-like effects in preclinical models like the Vogel "conflict" test in rats. [] Importantly, these effects occurred at doses significantly lower than those causing sedation, muscle relaxation, or ataxia, suggesting a wider therapeutic window compared to benzodiazepines. []
Q5: Has this compound been evaluated in clinical trials for Generalized Anxiety Disorder (GAD)?
A5: Yes, a multicenter, double-blind, placebo-controlled clinical trial investigated this compound's efficacy and safety in patients with GAD. [] Results indicated that this compound, at a total daily dose of 180-240 mg, significantly reduced Hamilton Anxiety Rating Scale (HAM-A) scores compared to placebo after 2 weeks of treatment. [] Furthermore, it demonstrated a rapid onset of action, with significant improvements observed as early as one week after treatment initiation. []
Q6: What is the current status of this compound's development?
A6: While this compound showed promise as a potential anxiolytic agent with a favorable safety profile in early clinical trials, its development has been discontinued. [, ] The decision to halt its development was primarily due to concerns regarding liver enzyme elevations observed in clinical trials. [, ] Despite this setback, this compound's unique pharmacological profile and initial clinical results highlight the potential of targeting specific GABAA receptor subtypes for developing novel anxiolytics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。